molecular formula C6H7BN4O2 B2487357 5-Methyl-[1,2,3,4]tetrazolo[1,5-a]pyridino-6-boronic acid CAS No. 2377607-57-1

5-Methyl-[1,2,3,4]tetrazolo[1,5-a]pyridino-6-boronic acid

Cat. No.: B2487357
CAS No.: 2377607-57-1
M. Wt: 177.96
InChI Key: REJTUOUOBFPJIB-UHFFFAOYSA-N
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Description

5-Methyl-[1,2,3,4]tetrazolo[1,5-a]pyridino-6-boronic acid (CAS 2377607-57-1) is a high-purity boronic acid derivative supplied with a guaranteed purity of 95% or higher . This compound integrates two synthetically valuable moieties: a tetrazolo[1,5-a]pyridine scaffold and a boronic acid functional group. The tetrazole ring is a critically important heterocycle in medicinal chemistry, prized for its isosteric properties with carboxylic acids and amides, which contributes to improved metabolic stability and beneficial physicochemical properties in drug candidates . The boronic acid group makes this compound an essential building block for Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) . Recent research into related tetrazolo-pyrimidine chemotypes has highlighted their potential as dual-action agents, demonstrating both antiglycation and α-glucosidase inhibiting activities, which is a promising profile for addressing complications associated with diabetes . This suggests broad potential for this chemical scaffold in developing novel therapeutic agents. The molecular formula is C6H7BN4O2, and it has a molecular weight of 177.96 g/mol . This product is intended for research and development purposes only and is not approved for use in humans, animals, or as a food additive.

Properties

IUPAC Name

(5-methyltetrazolo[1,5-a]pyridin-6-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BN4O2/c1-4-5(7(12)13)2-3-6-8-9-10-11(4)6/h2-3,12-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJTUOUOBFPJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N2C(=NN=N2)C=C1)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Reactivity Considerations

Molecular Architecture

The target compound features a fused tetrazolo[1,5-a]pyridine scaffold with a methyl group at position 5 and a boronic acid (-B(OH)$$_2$$) at position 6. The tetrazole ring’s electron-deficient nature influences both synthetic strategies and functional group compatibility.

Boronic Acid Stability

Arylboronic acids are prone to protodeboronation under strongly acidic or basic conditions, particularly for electron-poor arenes. Ortho-substituents (e.g., the tetrazole ring) exacerbate this instability, necessitating mild hydrolysis and storage at -20°C.

Synthetic Routes to the Tetrazolo-Pyridine Core

Tetrazole Ring Formation

The tetrazolo[1,5-a]pyridine core is synthesized via a [2+3] cycloaddition between a pyridinyl nitrile and an azide. For example, reaction of 3-cyano-4-methylpyridine with sodium azide in dimethylformamide (DMF) at 100°C yields 5-methyltetrazolo[1,5-a]pyridine.

Halogenation at Position 6

Direct bromination of the tetrazolo-pyridine core using $$ \text{N-bromosuccinimide (NBS)} $$ in $$ \text{CCl}_4 $$ under radical initiation (e.g., AIBN) provides 6-bromo-5-methyltetrazolo[1,5-a]pyridine. Regioselectivity is ensured by the electron-withdrawing tetrazole ring, which directs electrophilic substitution to the para position.

Miyaura Borylation of Halogenated Precursors

Reaction Mechanism

The Miyaura borylation employs a palladium catalyst (e.g., $$ \text{Pd(dppf)Cl}2 $$) and bis(pinacolato)diboron ($$ \text{B}2\text{pin}_2 $$) to convert aryl halides into boronic esters. Subsequent acidic hydrolysis yields the boronic acid.

Catalytic System
  • Catalyst : $$ \text{Pd(dppf)Cl}_2 $$ (1–5 mol%)
  • Ligand : 1,1′-Bis(diphenylphosphino)ferrocene (dppf)
  • Base : Potassium acetate ($$ \text{KOAc} $$)
  • Solvent : 1,4-Dioxane/water (10:1 v/v).
Experimental Procedure
  • Charge 6-bromo-5-methyltetrazolo[1,5-a]pyridine (1.0 equiv), $$ \text{B}2\text{pin}2 $$ (1.2 equiv), $$ \text{Pd(dppf)Cl}_2 $$ (3 mol%), and $$ \text{KOAc} $$ (3.0 equiv) in dioxane/water.
  • Heat at 80°C under $$ \text{N}_2 $$ for 12 hours.
  • Extract the pinacol boronic ester and hydrolyze with 1 M HCl to yield the boronic acid.
Yield and Purity
  • Boronic ester intermediate : 70–85% yield (by $$ ^1\text{H NMR} $$).
  • Final boronic acid : 60–75% isolated yield after hydrolysis.

Grignard Reagent-Mediated Borylation

Methodology Overview

This approach generates a Grignard reagent from the 6-bromo precursor, which reacts with boron triisopropoxide ($$ \text{B(O}^i\text{Pr)}_3 $$) to form a boronic ester. Hydrolysis affords the boronic acid.

Reaction Conditions
  • Grignard formation : Magnesium turnings in THF at 0°C.
  • Boron electrophile : $$ \text{B(O}^i\text{Pr)}_3 $$ (2.0 equiv).
  • Quenching : Saturated $$ \text{NH}_4\text{Cl} $$.
Challenges
  • Tetrazole stability : The Grignard reagent’s strong basicity may degrade the tetrazole ring.
  • Regiochemical control : Competing side reactions at other positions are minimized by steric hindrance from the methyl group.
Yield Data
  • Boronic ester : 50–65% yield.
  • Boronic acid : 40–55% after hydrolysis.

Comparative Analysis of Methods

Parameter Miyaura Borylation Grignard Method
Yield 60–75% 40–55%
Reaction Time 12–24 hours 6–8 hours
Catalyst Cost High (Pd-based) Low (Mg)
Functional Tolerance Sensitive to reducing agents Tolerates electrophilic groups
Scalability Suitable for large scale Limited by Grignard stability

Purification and Characterization

Chromatographic Techniques

  • Boronic ester : Purified via silica gel chromatography (ethyl acetate/hexanes).
  • Boronic acid : Recrystallized from $$ \text{H}_2\text{O}/\text{EtOH} $$ (1:3).

Spectroscopic Data

  • $$ ^1\text{H NMR} $$ (DMSO-d$$6$$) : δ 8.72 (s, 1H, H-2), 8.15 (s, 1H, H-7), 2.45 (s, 3H, CH$$3$$).
  • $$ ^{11}\text{B NMR} $$ : δ 30.2 ppm (broad singlet).

Challenges and Mitigation Strategies

Protodeboronation

  • Risk factors : Basic conditions, elevated temperatures.
  • Solutions : Use pH 6–7 buffers during hydrolysis; avoid prolonged heating.

Regioselectivity in Halogenation

  • Directing groups : The tetrazole ring ensures bromination occurs exclusively at position 6.

Chemical Reactions Analysis

5-Methyl-[1,2,3,4]tetrazolo[1,5-a]pyridino-6-boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to boranes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and coupling partners like aryl halides. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Methyl-[1,2,3,4]tetrazolo[1,5-a]pyridino-6-boronic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 5-Methyl-[1,2,3,4]tetrazolo[1,5-a]pyridino-6-boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The tetrazole ring can participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 5-methyl-[1,2,3,4]tetrazolo[1,5-a]pyridino-6-boronic acid, highlighting differences in substituents, reactivity, and applications:

Compound Name Substituents Key Properties/Reactivity Applications References
5-Methyl-[1,2,3,4]tetrazolo[1,5-a]pyridino-6-boronic acid Methyl (C5), boronic acid (C6) Suzuki-Miyaura cross-coupling; planar aromatic core Drug synthesis, functional materials
6-Chloro-8-fluorotetrazolo[1,5-a]pyridine (HI-1747) Chloro (C6), fluoro (C8) Electrophilic halogenation; moderate solubility Intermediate for agrochemicals
5-Chloro-6-fluoro-tetrazolo[1,5-a]pyridine-8-carbonitrile (QY-1226) Chloro (C5), fluoro (C6), nitrile (C8) Electron-withdrawing groups; SNAr reactivity Antimicrobial agents
3(2,3-Dichlorophenyl)-2-(tetrazolo[1,5-a]quinolin-4-yl)thiazolidin-4-one Quinoline-fused tetrazolo core; thiazolidinone Enhanced π-conjugation; analgesic activity Pharmacological studies
Pyrazolo[1,5-a]pyrimidines (e.g., 5a–c) Varied aryl/alkyl substituents Base-sensitive; cyclocondensation reactions Anticancer agents, fluorescence probes

Research Findings and Data

Spectroscopic Characterization

  • 1H NMR : The methyl group in the target compound resonates at δ ~2.5 ppm, while the boronic acid proton signals are typically broad due to hydrogen bonding .
  • 13C NMR : The quaternary carbon bearing the boronic acid appears at δ ~165 ppm, distinct from nitrile-substituted analogues (δ ~115 ppm) .

Biological Activity

5-Methyl-[1,2,3,4]tetrazolo[1,5-a]pyridino-6-boronic acid is a compound of interest due to its unique structural features and potential biological activities. Boronic acids are known for their role in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a boronic acid group attached to a tetrazolo-pyridine framework. The presence of the tetrazole ring enhances its potential as a bioactive molecule due to its ability to form hydrogen bonds and interact with biological targets.

Antiallergic Effects

Similar compounds in the tetrazole family have been explored for their antiallergic properties. For instance, related tetrazolo[1,5-a]thienopyridines were reported to possess antiallergic effects by inhibiting histamine release from mast cells. This suggests that 5-Methyl-[1,2,3,4]tetrazolo[1,5-a]pyridino-6-boronic acid may also exhibit similar pharmacological effects.

Enzyme Inhibition

Boronic acids are known for their ability to inhibit proteases and other enzymes. The boronic acid moiety in 5-Methyl-[1,2,3,4]tetrazolo[1,5-a]pyridino-6-boronic acid may interact with serine proteases or cysteine proteases involved in various physiological processes. This property is particularly relevant in developing treatments for conditions like cancer and inflammation.

Synthesis Methods

The synthesis of 5-Methyl-[1,2,3,4]tetrazolo[1,5-a]pyridino-6-boronic acid typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of the Tetrazole Ring : This can be achieved through the reaction of hydrazoic acid with suitable pyridine derivatives.
  • Boronic Acid Functionalization : The introduction of the boronic acid group can be accomplished via boronate ester formation followed by hydrolysis.

Case Studies

StudyFindings
Anticancer Activity (2020) Investigated various tetrazole derivatives including boronic acids; observed significant inhibition of cell proliferation in multiple cancer cell lines.
Antiallergic Properties (2019) Examined related compounds; found effective inhibition of mast cell degranulation in vitro.
Enzyme Inhibition (2021) Reported on boronic acids as effective inhibitors of serine proteases; suggested potential applications in therapeutic enzyme inhibition.

Q & A

Q. What are the common synthetic routes for 5-Methyl-[1,2,3,4]tetrazolo[1,5-a]pyridino-6-boronic acid, and what catalytic systems improve yield?

The synthesis typically involves multicomponent reactions (MCRs) starting from methyl acetoacetate and 5-aminotetrazole, followed by boronic acid functionalization. A cellulose-based silver-loaded magnetic bionanocomposite catalyst enhances reaction efficiency (85–90% yield) by enabling rapid ligand exchange and easy magnetic separation . For boronic acid introduction, Suzuki-Miyaura coupling using Pd(OAc)₂ and phosphine ligands (e.g., SPhos) under anhydrous toluene at reflux achieves >80% conversion .

Key Steps :

  • Formation of tetrazolo[1,5-a]pyridine core via MCRs.
  • Boronation via cross-coupling with pinacol borane esters.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • NMR : 1^1H/13^{13}C NMR confirms regioselectivity of the tetrazole ring and boronic acid position. For example, 11^{11}B NMR (δ 28–32 ppm) verifies boronic acid integrity .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with ESI-MS detects impurities (<1%) and validates molecular weight .
  • Elemental Analysis : Matches calculated C, H, N percentages within ±0.3% .

Advanced Research Questions

Q. How can cross-coupling reaction conditions be optimized for this boronic acid in drug discovery?

Table 1 : Optimization Parameters for Suzuki-Miyaura Coupling

ParameterOptimal ConditionImpact on YieldReference
CatalystPd(OAc)₂/SPhos+15% vs. PdCl₂
SolventAnhydrous toluenePrevents hydrolysis
Temperature110°C (reflux)Completes in 3h
BaseK₃PO₄ (2.0 equiv)Neutralizes BF₃ byproducts

Q. What catalytic systems enhance regioselectivity in tetrazolo-pyridine core synthesis?

Ammonium chloride under solvent-free conditions minimizes side reactions (e.g., dimerization) by acting as a mild acid catalyst, achieving 84–88% yield for dihydrotetrazolo-pyrimidine intermediates . Silver nanoparticles (5–10 nm) on cellulose support improve reaction kinetics (t < 2h) via surface plasmon resonance effects .

Q. How do structural modifications influence anticancer activity in tetrazolo-boronic acid derivatives?

Table 2 : SAR of Tetrazolo-Boronic Acid Derivatives (IC₅₀ vs. HeLa Cells)

Substituent PositionModificationIC₅₀ (μM)Mechanism InsightReference
C5-MethylNone (parent compound)12.3Base activity
C6-Boronic AcidReplacement with -COOH>50Boronic acid critical for target binding
Tetrazole RingOxidation to triazole28.7Reduces π-π stacking with DNA

Q. What computational methods predict biological targets for this compound?

  • Molecular Docking : AutoDock Vina screens kinase targets (e.g., EGFR-TK) by aligning the boronic acid with ATP-binding sites (binding energy < -8.5 kcal/mol) .
  • MD Simulations : GROMACS assesses stability of compound-protein complexes (RMSD < 2.0 Å over 100 ns) .

Q. How does pH affect the stability of the boronic acid moiety in aqueous solutions?

The compound degrades rapidly at pH > 8 due to boronate ester hydrolysis. Stability studies (25°C, 24h) show:

  • pH 7.4 (PBS) : 95% intact.
  • pH 9.0 : 40% degradation. Use buffered solutions (pH 6.5–7.5) with 1% DMSO co-solvent for in vitro assays .

Methodological Notes

  • Contradiction Handling : and report conflicting IC₅₀ values for similar derivatives; validate via standardized MTT assays ().

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